molecular formula C7H7BrOS B13559139 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol

1-(5-Bromothiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13559139
M. Wt: 219.10 g/mol
InChI Key: IEOIBWCZWWMZRQ-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a prop-2-en-1-ol group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Chemical Reactions Analysis

1-(5-Bromothiophen-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(5-Bromothiophen-2-yl)prop-2-en-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2

InChI Key

IEOIBWCZWWMZRQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(S1)Br)O

Origin of Product

United States

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